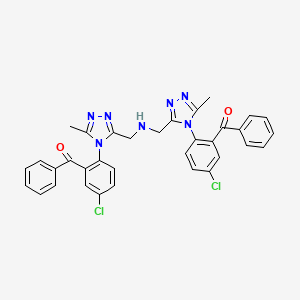
bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine
Description
Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine: is a complex organic compound that features a triazole ring, benzoyl, and chlorophenyl groups
Properties
Molecular Formula |
C34H27Cl2N7O2 |
|---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
[2-[3-[[[4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]methylamino]methyl]-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C34H27Cl2N7O2/c1-21-38-40-31(42(21)29-15-13-25(35)17-27(29)33(44)23-9-5-3-6-10-23)19-37-20-32-41-39-22(2)43(32)30-16-14-26(36)18-28(30)34(45)24-11-7-4-8-12-24/h3-18,37H,19-20H2,1-2H3 |
InChI Key |
YRRVKIRCJAMXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CNCC4=NN=C(N4C5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with methyl isothiocyanate to form an intermediate. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzoyl derivatives: Compounds with the benzoyl group often have similar reactivity and applications in organic synthesis.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and are used in similar chemical reactions and applications.
Uniqueness: Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


